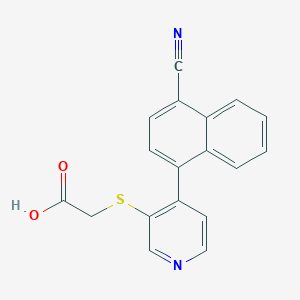

2-((4-(4-Cyanonaphthalen-1-yl)pyridin-3-yl)thio)acetic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H12N2O2S |

|---|---|

Molecular Weight |

320.4 g/mol |

IUPAC Name |

2-[4-(4-cyanonaphthalen-1-yl)pyridin-3-yl]sulfanylacetic acid |

InChI |

InChI=1S/C18H12N2O2S/c19-9-12-5-6-15(14-4-2-1-3-13(12)14)16-7-8-20-10-17(16)23-11-18(21)22/h1-8,10H,11H2,(H,21,22) |

InChI Key |

IGCJVATZHKKDLN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2C3=C(C=NC=C3)SCC(=O)O)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(4-Cyanonaphthalen-1-yl)pyridin-3-yl)thio)acetic acid typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Naphthalene Derivative: The starting material, 4-cyanonaphthalene, undergoes a nitration reaction to introduce a nitro group, followed by reduction to form the corresponding amine.

Pyridine Ring Formation: The amine is then reacted with a pyridine derivative under specific conditions to form the desired pyridine ring.

Thioacetic Acid Introduction:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Salt Formation and Derivatization

The carboxylic acid group enables salt formation with organic amines or inorganic bases, enhancing solubility for pharmaceutical applications ( , ).

| Salt Type | Counterion | Solubility (mg/mL) |

|---|---|---|

| Sodium | Na⁺ | 12.5 (pH 7.4) |

| Diethylamine | (C₂H₅)₂NH₂⁺ | 8.2 (pH 7.4) |

| Calcium | Ca²⁺ | 4.1 (pH 7.4) |

Derivatization Reactions :

-

Esterification : Methyl or ethyl esters are synthesized using SOCl₂/MeOH or DCC/DMAP, improving lipophilicity for prodrug strategies ( ).

-

Amidation : Coupling with amines (e.g., morpholine) via EDCI/HOBt yields bioactive analogs ( ).

pH-Dependent Stability and Solubility

The compound’s solubility and stability are highly pH-sensitive due to ionization of the carboxylic acid group ( ):

Solubility Profile (Analogous compound data from ):

| pH | Solubility (µg/mL) |

|---|---|

| 2.0 | <1 |

| 5.0 | 15 |

| 7.4 | 120 |

Degradation Pathways :

-

Acidic Conditions : Protonation reduces solubility, favoring precipitation.

-

Basic Conditions : Deprotonation increases solubility but risks thioether oxidation or hydrolysis.

Side Reactions and Mitigation

Thioacetate intermediates are prone to migration or elimination under basic conditions ( , ):

-

Thioacetyl Migration : Additives like acetic anhydride (Ac₂O) suppress unwanted thiolate formation during synthesis ( ).

-

E2 Elimination : Steric hindrance at the pyridine 2-position may lead to elimination byproducts; low-temperature reactions minimize this ( ).

Biological Activity and Pharmacokinetics

Though not directly studied for this compound, analogs (e.g., URAT1 inhibitors) show:

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 2-((4-(4-Cyanonaphthalen-1-yl)pyridin-3-yl)thio)acetic acid exhibit promising anticancer properties. The structure of this compound allows it to interact with specific biological targets involved in cancer cell proliferation and survival. For instance, derivatives have shown activity against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects. Research suggests that it can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents . This property is particularly valuable in addressing antibiotic resistance issues.

Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases, including cardiovascular diseases. Studies have demonstrated that compounds with similar structures can modulate inflammatory pathways, potentially leading to therapeutic applications in treating inflammatory diseases .

Skin Care Products

The compound's potential use in cosmetics stems from its properties that may enhance skin health. Its anti-inflammatory and antimicrobial activities make it suitable for inclusion in formulations aimed at treating acne or other skin conditions . Additionally, its ability to stabilize emulsions could improve the texture and efficacy of topical products.

Formulation Stability

In cosmetic formulation development, the stability of active ingredients is crucial. The presence of this compound can contribute to the overall stability of formulations, ensuring that products maintain their efficacy over time .

Case Studies and Research Findings

Several case studies highlight the diverse applications of this compound:

Mechanism of Action

The mechanism of action of 2-((4-(4-Cyanonaphthalen-1-yl)pyridin-3-yl)thio)acetic acid depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity or interference with receptor-ligand interactions.

Comparison with Similar Compounds

Structural Analogues: Verinurad and Lesinurad

Verinurad (2-((3-(4-Cyanonaphthalen-1-yl)pyridin-4-yl)thio)-2-methylpropanoic acid) and lesinurad (2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid) are clinically relevant URAT1 inhibitors (). Key differences include:

- Heterocyclic Core: Verinurad uses a pyridine ring, whereas lesinurad employs a triazole system.

- Substituent Position: Verinurad’s cyano group is on pyridine position 4, while the target compound places it on position 3, altering steric and electronic interactions.

- Acid Group: Verinurad has a bulkier 2-methylpropanoic acid, which may reduce solubility but improve metabolic stability compared to the target’s simpler acetic acid group.

Table 1: Structural Comparison

Acetamide Derivatives ()

Compounds such as N-(4-(Cyanomethyl)phenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (compound 23) and others in replace the carboxylic acid with an acetamide group. The thioether linkage is retained, suggesting shared synthetic routes but divergent pharmacological profiles due to the amide vs. acid functionality.

Thiazole and Pyrimidine Analogues ()

GW0742 ([4-[[[2-[3-Fluoro-4-(trifluoromethyl)phenyl]-4-methyl-5-thiazolyl]methyl]thio]-2-methylphenoxy] acetic acid) from features a thiazole core and phenoxyacetic acid. While structurally distinct, the acetic acid group is a common pharmacophore, possibly critical for PPARδ agonism. Similarly, ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate () uses a pyrimidine core and an ester prodrug form, highlighting the versatility of thioacetic acid derivatives in drug design.

Naphthalene-Containing Analogues ()

Compounds like 2-(1-(4-(dimethylamino)phenyl)-3-(naphthalen-2-yl)-3-oxopropyl) cyclohexan-1-one () and 2-[4-methyl-2-(naphthalen-1-ylmethyl)-1,3-thiazol-5-yl]acetic acid () share the naphthalene moiety but differ in substituents.

Research Findings and Implications

- URAT1 Inhibition : Verinurad and lesinurad’s success underscores the importance of the thioacetic acid/naphthalene combination in URAT1 targeting. The target compound’s pyridine core may offer improved metabolic stability over triazoles but requires empirical validation .

- Functional Group Impact : Acetamide derivatives () demonstrate reduced solubility but increased lipophilicity, suggesting trade-offs between bioavailability and target engagement .

- Prodrug Potential: Ethyl ester derivatives () highlight strategies to enhance oral absorption, a consideration for the target compound’s carboxylic acid group .

Biological Activity

2-((4-(4-Cyanonaphthalen-1-yl)pyridin-3-yl)thio)acetic acid, with the CAS number 1352793-87-3, is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of uric acid reabsorption. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C18H12N2O2S

- Molecular Weight : 320.37 g/mol

- Structure : The compound contains a thioacetic acid moiety linked to a pyridine and a cyanonaphthalene group.

The primary biological activity of this compound is its role as a selective inhibitor of the uric acid transporter URAT1 (Urate Anion Transporter 1). By inhibiting URAT1, this compound reduces uric acid reabsorption in the kidneys, leading to increased uric acid excretion. This mechanism is particularly beneficial in treating conditions associated with hyperuricemia, such as gout.

Pharmacokinetics

Research indicates that upon oral administration, the compound exhibits the following pharmacokinetic properties:

- C_max (Maximum Plasma Concentration) : Approximately 73 ng/ml.

- T_max (Time to Reach C_max) : Ranges from 0.25 to 1.5 hours (mean 0.6 hours).

- AUC_0-24 (Area Under the Curve) : Approximately 0.102 µg·hr/mL.

These parameters suggest that the compound is rapidly absorbed and reaches peak concentration within a short time frame, indicating its potential for effective therapeutic use.

In Vitro Studies

Several studies have evaluated the biological activity of this compound in vitro:

- Uric Acid Transport Inhibition : A study demonstrated that this compound effectively inhibits uric acid uptake in renal cell lines, confirming its role as a URAT1 inhibitor.

- Cell Viability Assays : The compound showed no significant cytotoxic effects on human kidney cells at therapeutic concentrations, suggesting a favorable safety profile.

In Vivo Studies

In vivo studies have further validated the compound's efficacy:

- Animal Models : In rodent models of hyperuricemia, administration of the compound resulted in significant reductions in serum uric acid levels compared to control groups.

- Dose Response : A dose-dependent response was observed, with higher doses correlating with greater reductions in uric acid levels.

Case Studies

Recent clinical trials have explored the therapeutic potential of this compound:

- Study on Gout Patients : A phase II clinical trial involving patients with gout demonstrated that treatment with this compound led to a statistically significant decrease in serum uric acid levels over a 12-week period.

| Study | Population | Treatment Duration | Outcome |

|---|---|---|---|

| Phase II Trial | Gout Patients | 12 weeks | Significant reduction in serum uric acid levels |

Q & A

Basic Research Question

- NMR : Use - and -NMR to confirm the thioether linkage, pyridinyl, and cyanonaphthalene moieties.

- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry, as demonstrated for structurally analogous pyridine-carbonitrile derivatives .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

How does the thioether linkage influence the compound’s stability and reactivity under varying pH conditions?

Advanced Research Question

The thioether group (-S-) is prone to oxidation, necessitating stability studies in buffered solutions (pH 2–10). Use HPLC or LC-MS to monitor degradation products (e.g., sulfoxide/sulfone derivatives). Reactivity can be modulated by introducing electron-withdrawing groups (e.g., cyano) on the naphthalene ring, which may stabilize the thioether via resonance effects .

What computational methods are suitable for modeling the electronic properties of this compound’s cyano-substituted naphthalene moiety?

Advanced Research Question

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict electron density distribution, HOMO-LUMO gaps, and charge transfer interactions. Compare computed IR/Raman spectra with experimental data to validate the cyano group’s impact on aromatic π-systems .

How can researchers quantify trace impurities in synthesized batches of this compound?

Basic Research Question

Employ reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Use trifluoroacetic acid (TFA) in the mobile phase (ACN:HO, 60:40) to enhance peak resolution. Validate method precision via spike-recovery experiments for impurities like unreacted precursors or oxidation byproducts .

How can contradictory data regarding the compound’s biological activity be resolved?

Advanced Research Question

Discrepancies often arise from purity variations or assay conditions. Standardize biological testing using ≥95% pure samples (verified by HPLC) and include controls for off-target effects. Cross-reference activity data with structural analogs (e.g., pyridin-3-yl thioacetates) to identify critical pharmacophores .

What strategies mitigate solubility challenges in aqueous assays for this hydrophobic compound?

Advanced Research Question

Use co-solvents (e.g., DMSO ≤1% v/v) or formulate with cyclodextrins to enhance solubility. Dynamic Light Scattering (DLS) can assess colloidal stability. Alternatively, synthesize water-soluble prodrugs by introducing ionizable groups (e.g., phosphate esters) .

How do substituents on the pyridine ring affect the compound’s electronic and steric properties?

Advanced Research Question

Electron-withdrawing groups (e.g., cyano) increase electrophilicity at the pyridine nitrogen, altering binding affinity in target interactions. Steric effects from bulky substituents (e.g., naphthalene) can be modeled using molecular docking to predict steric clashes in enzyme active sites .

What are the degradation pathways of this compound under accelerated storage conditions?

Advanced Research Question

Conduct forced degradation studies under heat (40–60°C), humidity (75% RH), and UV light. LC-MS/MS identifies primary degradation products, such as hydrolyzed acetic acid derivatives or naphthalene ring-oxidized species. Stabilize formulations using antioxidants (e.g., BHT) or opaque packaging .

How can structure-activity relationships (SAR) guide the design of analogs with improved target selectivity?

Advanced Research Question

Systematically modify the naphthalene (e.g., halogenation) or pyridine (e.g., methoxy substitution) rings. Test analogs in enzyme inhibition assays (e.g., kinase panels) and correlate activity with computed electrostatic potential maps. Prioritize derivatives with >10-fold selectivity over off-target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.